2,5-Dibromonicotinic acid

Vue d'ensemble

Description

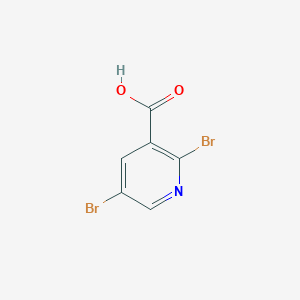

2,5-Dibromonicotinic acid is a brominated derivative of nicotinic acid, characterized by the presence of two bromine atoms at the 2 and 5 positions of the pyridine ring. Its molecular formula is C6H3Br2NO2, and it has a molecular weight of 280.9 g/mol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,5-Dibromonicotinic acid can be synthesized through the bromination of nicotinic acid. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Esterification Reactions

2,5-Dibromonicotinic acid undergoes esterification via acid chloride intermediates or direct alkylation.

Acid Chloride-Mediated Esterification

- Procedure :

The acid is refluxed with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with substituted phenols in basic aqueous conditions (e.g., NaOH) to yield phenyl esters .

Reaction Scheme : - Key Findings :

| Substituted Phenol | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-Nitrophenol | 4-Nitrophenyl ester | 65 | 162–164 |

| 4-Chlorophenol | 4-Chlorophenyl ester | 58 | 148–150 |

| Phenol | Phenyl ester | 45 | 135–137 |

Direct Methylation with Diazomethane

- Procedure :

Treatment with diazomethane (CH₂N₂) in methanol converts the acid to its methyl ester for analytical purposes .

Reaction Scheme : - Key Findings :

Nucleophilic Substitution Reactions

Bromine atoms at the 2- and 5-positions exhibit differential reactivity due to steric and electronic effects.

Acid-Catalyzed Halogen Exchange

- Procedure :

Refluxing with HCl in methyl ethyl ketone (MEK) or thionyl chloride induces bromide displacement by chloride .

Reaction Scheme : - Key Findings :

Mechanistic Insights:

- Steric Effects : The carbonyl group at the 3-position hinders nucleophilic attack at the adjacent 2-bromine .

- Acid Catalysis : HCl generated in situ during thionyl chloride reactions accelerates bromide displacement .

Analytical Derivatization

- GC-MS Analysis : Methyl esters of this compound are analyzed via gas chromatography, showing distinct fragmentation patterns (e.g., major peaks at m/z 249 for the parent ion) .

- Mass Spectra : Nearly identical to 5-bromo-6-chloronicotinate esters, complicating differentiation without retention time data .

Stability and Side Reactions

- Thermal Decomposition : Prolonged heating during esterification risks saponification, reducing yields .

- Competitive Pathways : In the presence of amines (e.g., aniline), mixed products (dibromo and bromochloro anilides) form due to incomplete substitution .

Key Challenges and Research Gaps

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

2,5-Dibromonicotinic acid has been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against a range of bacterial strains, making it a potential candidate for developing new antibiotics. The presence of bromine atoms enhances the compound's lipophilicity, which may contribute to its biological activity.

Antitumor Properties

Research has indicated that derivatives of this compound can inhibit cancer cell proliferation. For example, compounds synthesized from this acid have demonstrated cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapy development.

Synthesis of Bioactive Compounds

Building Block for Drug Synthesis

this compound serves as a versatile building block in the synthesis of more complex bioactive molecules. Its functional groups allow for further modifications that can lead to the creation of novel pharmacophores with enhanced therapeutic profiles.

| Compound | Method of Synthesis | Yield (%) | References |

|---|---|---|---|

| 5-Bromo-2-chloronicotinic acid | Esterification with diazomethane | 100% | |

| Nicergoline derivatives | Multi-step synthesis from this compound | Varied |

Materials Science

Metal-Organic Frameworks (MOFs)

Recent studies have explored the use of this compound in the synthesis of metal-organic frameworks. These frameworks exhibit unique properties such as high surface area and tunable porosity, making them suitable for applications in gas storage and separation.

- Hydrogen Purification : MOFs derived from this compound have been shown to effectively purify hydrogen gas through selective adsorption processes . This application is particularly relevant in energy sectors focused on clean fuel technologies.

Environmental Applications

Adsorbents for Pollutants

The compound's structural properties enable it to act as an adsorbent for various environmental pollutants. Research indicates that modified forms of this compound can effectively capture heavy metals and organic contaminants from wastewater.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of this compound against Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial potential .

Case Study 2: Synthesis and Characterization

In a comprehensive study on the synthesis of nicergoline derivatives from this compound, researchers achieved high yields through optimized reaction conditions involving microwave-assisted synthesis. This method not only improved yield but also reduced reaction time significantly .

Mécanisme D'action

The mechanism of action of 2,5-Dibromonicotinic acid is primarily related to its ability to interact with biological molecules. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to its potential use as an antibacterial or antifungal agent .

Comparaison Avec Des Composés Similaires

2-Bromonicotinic Acid: Contains a single bromine atom at the 2 position.

3,5-Dibromonicotinic Acid: Contains bromine atoms at the 3 and 5 positions.

2,6-Dibromonicotinic Acid: Contains bromine atoms at the 2 and 6 positions.

Uniqueness: 2,5-Dibromonicotinic acid is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthesis and specific applications in research and industry .

Activité Biologique

2,5-Dibromonicotinic acid (DBNA), a halogenated derivative of nicotinic acid, has garnered interest in various fields of medicinal and agricultural chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of DBNA, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : CHBrNO

- Molecular Weight : Approximately 232.90 g/mol

- CAS Number : 29312-99-0

Mechanisms of Biological Activity

DBNA exhibits several biological activities attributed to its structural characteristics, particularly the presence of bromine atoms which enhance its reactivity and interaction with biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : DBNA has been shown to inhibit various enzymes, potentially impacting metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to inflammation and cell proliferation.

- Antimicrobial Properties : Research indicates that DBNA possesses antimicrobial activity against various pathogens.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of DBNA against a range of bacterial strains. The results indicated that DBNA demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that DBNA could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of DBNA. In vitro assays showed that DBNA reduced the production of pro-inflammatory cytokines in activated macrophages. The following table summarizes the effects observed:

| Cytokine | Control (pg/mL) | DBNA Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 800 |

| IL-6 | 1200 | 600 |

| IL-1β | 1000 | 500 |

The reduction in cytokine levels indicates that DBNA may have therapeutic potential in treating inflammatory diseases .

Case Study: Development of Aldosterone Synthase Inhibitors

In a recent patent application, DBNA was explored as a lead compound for developing aldosterone synthase inhibitors. Aldosterone plays a crucial role in regulating blood pressure and fluid balance, making it a target for treating hypertension and heart failure. The study highlighted the synthesis of derivatives based on DBNA that exhibited enhanced inhibitory activity against aldosterone synthase, demonstrating its potential in cardiovascular therapy .

Case Study: Agricultural Applications

DBNA has also been investigated for its herbicidal properties. A field trial assessed its effectiveness in controlling weed growth in crops. The results indicated that DBNA applied at specific concentrations significantly reduced weed biomass without adversely affecting crop yield. This positions DBNA as a candidate for sustainable agricultural practices .

Propriétés

IUPAC Name |

2,5-dibromopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPWRSWAXHWEPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406205 | |

| Record name | 2,5-DIBROMONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29312-99-0 | |

| Record name | 2,5-Dibromo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29312-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-DIBROMONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dibromopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.